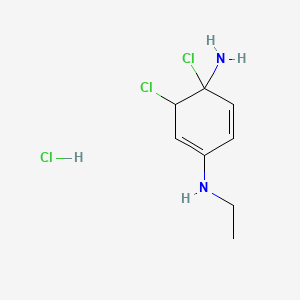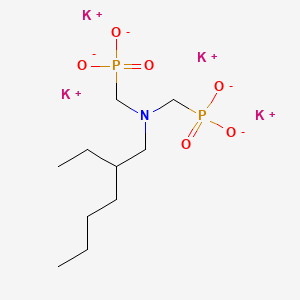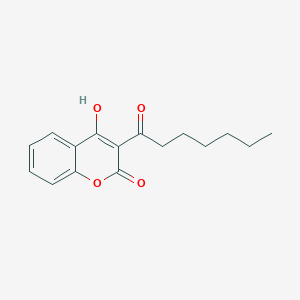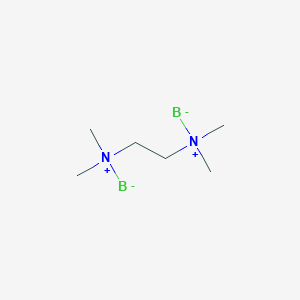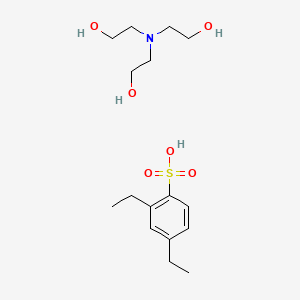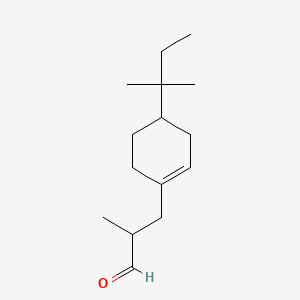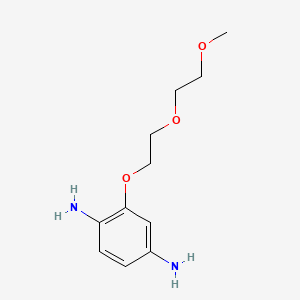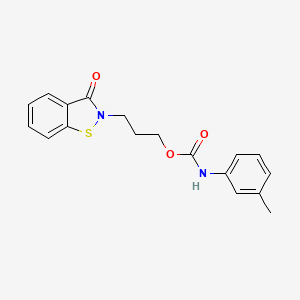
Thiazole, 4,5-dihydro-2-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4,5-dihydro-2-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiazole ring into more oxidized forms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of thiazole, 4,5-dihydro-2-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce DNA damage, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A basic heterocyclic compound with similar structural features.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A saturated analog of thiazole with distinct chemical properties
Uniqueness
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
96159-86-3 |
|---|---|
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H11NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
YNVRQNBVGXXWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


